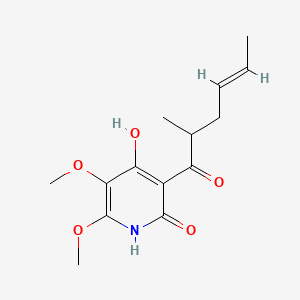
Harzianopyridone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Harzianopyridone is a marine natural product derived from the fungus Trichoderma harzianum. It is known for its antifungal properties and has been identified as a potent inhibitor of mitochondrial complex II, specifically targeting succinate ubiquinone oxidoreductase . This compound has garnered significant attention due to its diverse biological activities, including antiviral, antibacterial, and anticancer properties .
Métodos De Preparación
Harzianopyridone is primarily obtained from the fermentation of Trichoderma harzianum. The biosynthesis involves the incorporation of labeled acetic acid and methionine, which are traced using nuclear magnetic resonance methods . The industrial production of this compound involves optimizing the fermentation conditions to maximize yield. This includes controlling parameters such as pH, temperature, and nutrient availability to enhance the production of secondary metabolites by the fungus .
Análisis De Reacciones Químicas
Harzianopyridone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit varied biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its biological properties.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, leading to the formation of novel compounds with unique properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Harzianopyridone has a wide range of scientific research applications:
Medicine: It has shown potential as an antiviral agent, particularly against the Zika virus, by inhibiting RNA-dependent RNA polymerase. Additionally, its antifungal and antibacterial properties make it a candidate for developing new antimicrobial drugs.
Mecanismo De Acción
Harzianopyridone exerts its effects by inhibiting mitochondrial complex II, specifically targeting succinate ubiquinone oxidoreductase . This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and ultimately causing cell death in susceptible organisms. In the case of its antiviral activity, this compound binds directly to the RNA-dependent RNA polymerase of the Zika virus, suppressing its polymerase activity and inhibiting viral replication .
Comparación Con Compuestos Similares
Harzianopyridone is unique due to its dual role as an antifungal and antiviral agent. Similar compounds include:
Harziandione: A diterpene isolated from Trichoderma harzianum, which lacks antifungal activity but has structural similarities to this compound.
Trichodermin: Another secondary metabolite from Trichoderma species, known for its antifungal properties but with a different mechanism of action.
This compound stands out due to its potent inhibition of mitochondrial complex II and its broad-spectrum biological activities, making it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C14H19NO5 |
|---|---|
Peso molecular |
281.30 g/mol |
Nombre IUPAC |
4-hydroxy-5,6-dimethoxy-3-[(E)-2-methylhex-4-enoyl]-1H-pyridin-2-one |
InChI |
InChI=1S/C14H19NO5/c1-5-6-7-8(2)10(16)9-11(17)12(19-3)14(20-4)15-13(9)18/h5-6,8H,7H2,1-4H3,(H2,15,17,18)/b6-5+ |
Clave InChI |
FPYAYFJAGDIMEX-AATRIKPKSA-N |
SMILES isomérico |
C/C=C/CC(C)C(=O)C1=C(C(=C(NC1=O)OC)OC)O |
SMILES canónico |
CC=CCC(C)C(=O)C1=C(C(=C(NC1=O)OC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclohexyl-2-(2-methylphenyl)acetamide](/img/structure/B10764545.png)
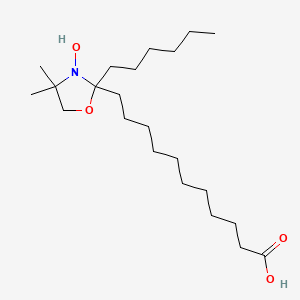
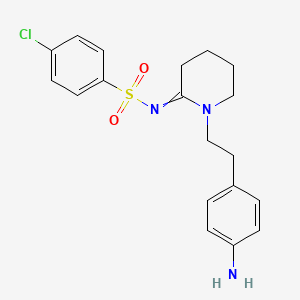
![4-hydroxy-5,6-dimethoxy-3-[(E,2R)-2-methylhex-4-enoyl]-1H-pyridin-2-one](/img/structure/B10764556.png)
![3-[(2Z,5E)-2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride](/img/structure/B10764575.png)
![[2-(2-selenocyanatoethylcarbamoyl)phenyl] acetate](/img/structure/B10764579.png)

![(1S,2S,4R)-3-[[5-chloro-2-[[(7S)-4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B10764593.png)
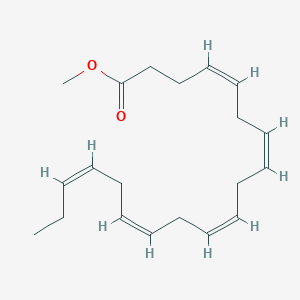
![7-[2-[3-[3-(4-Chloro-2-methylphenyl)phenyl]-3-hydroxyprop-1-enyl]-5-oxopyrrolidin-1-yl]heptanoic acid](/img/structure/B10764613.png)

![N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide,monohydrochloride](/img/structure/B10764623.png)
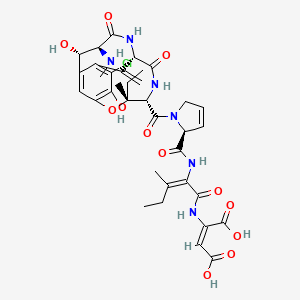
![3-[6-amino-5-(6-ethoxynaphthalen-2-yl)pyridin-3-yl]-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B10764632.png)
